(5E)-2-[(E)-2-(thiophen-2-yl)ethenyl]-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5E)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features multiple functional groups, including thiophene, furan, triazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of each ring system and their subsequent coupling. Typical synthetic routes might include:
Formation of the Thiophene Ring: This could be achieved through the Paal-Knorr synthesis or other cyclization methods.
Formation of the Furan Ring: This might involve the Feist-Benary synthesis or other cyclization reactions.
Formation of the Triazole and Thiazole Rings: These could be synthesized through cycloaddition reactions or other heterocyclic synthesis methods.
Coupling Reactions: The final steps would involve coupling these ring systems under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Applications might include its use in materials science, such as in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(5E)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its specific combination of functional groups and ring systems.
Similar Compounds: Other compounds with similar structures might include those with thiophene, furan, triazole, and thiazole rings but with different substituents or linkages.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H12F3N3O2S2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(5E)-2-[(E)-2-thiophen-2-ylethenyl]-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H12F3N3O2S2/c23-22(24,25)14-4-1-3-13(11-14)17-8-6-15(30-17)12-18-20(29)28-21(32-18)26-19(27-28)9-7-16-5-2-10-31-16/h1-12H/b9-7+,18-12+ |
InChI Key |
OEABMOPGFKYQER-LJOVRERSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)N4C(=NC(=N4)/C=C/C5=CC=CS5)S3 |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=CS5)S3 |
Origin of Product |
United States |
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